molecular formula C20H20N2O3 B7720359 N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N,3-dimethylbenzamide

N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N,3-dimethylbenzamide

Cat. No.: B7720359
M. Wt: 336.4 g/mol
InChI Key: FFKMHIQKERZCQY-UHFFFAOYSA-N
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Description

N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N,3-dimethylbenzamide is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with a methoxy group at the 6-position, an oxo group at the 2-position, and a benzamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N,3-dimethylbenzamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group at the 6-position of the quinoline core using methyl iodide and a base such as potassium carbonate.

    Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting 3-dimethylaminobenzoyl chloride with the quinoline derivative in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N,3-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline core or the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogenating agents, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the quinoline core or benzamide moiety.

Scientific Research Applications

N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N,3-dimethylbenzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N,3-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in disease progression or cellular functions.

Comparison with Similar Compounds

N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N,3-dimethylbenzamide can be compared with other similar compounds, such as:

    N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-yl-2-furancarboxamide: This compound has a similar quinoline core but differs in the substituents attached to the core.

    4-Hydroxy-2-quinolones: These compounds share the quinoline core but have different functional groups, leading to distinct biological activities.

    Quinolinyl-pyrazoles: These compounds contain a quinoline core fused with a pyrazole ring, resulting in unique pharmacological properties.

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which distinguish it from other quinoline derivatives.

Properties

IUPAC Name

N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N,3-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-13-5-4-6-14(9-13)20(24)22(2)12-16-10-15-11-17(25-3)7-8-18(15)21-19(16)23/h4-11H,12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFKMHIQKERZCQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(C)CC2=CC3=C(C=CC(=C3)OC)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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